(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione
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Overview
Description
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione is a natural product found in Paeonia rockii, Paeonia lactiflora, and Paeonia suffruticosa with data available.
Scientific Research Applications
Synthesis and Derivative Formation
- The preparation of related cyclopenta[a]phenanthrenes has been optimized for the synthesis of various analogues, such as the bay-region 11-trifluoromethyl-, 11-cyano-, and 11-amino-15,16-dihydrocyclopenta[a]phenanthren-17-ones. This indicates a focus on creating derivatives with potential chemical and biological applications (Coombs, 1999).
Antimicrobial Properties
- A phytochemical study isolated four limonoids related to cyclopenta[a]phenanthrene, exhibiting antimicrobial activity against both bacteria and fungi. This suggests possible applications in developing antimicrobial agents (Sidjui et al., 2015).
Potential in Androgen Biosynthesis Inhibition
- Some derivatives of cyclopenta[a]phenanthrene have been studied as inhibitors of androgen biosynthesis. This could have implications in medical research, particularly in diseases or conditions influenced by androgens (Djigoué et al., 2012).
Medicinal Chemistry and Drug Design
- The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of related compounds indicate potential applications in medicinal chemistry, particularly in designing drugs with antimicrobial and antitumor activities (Shaheen et al., 2014).
Cytotoxicity Studies
- New phenanthrenes, structurally similar to cyclopenta[a]phenanthrene, have been isolated and shown to possess cytotoxicity towards human carcinoma cells, suggesting potential in cancer research (Nam et al., 2019).
Carcinogenicity and Metabolic Activation Studies
- Studies on the metabolic activation of cyclopenta[a]phenanthrene derivatives have shed light on their carcinogenic properties, providing valuable information for cancer research and toxicology (Boyd et al., 1993).
Properties
Molecular Formula |
C22H30O4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21?,22?/m0/s1 |
InChI Key |
KIAKLFLISZCITK-DUYCYYQJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2C=CC4=C(C(=O)C(=O)C43C)O)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C |
Synonyms |
palbinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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